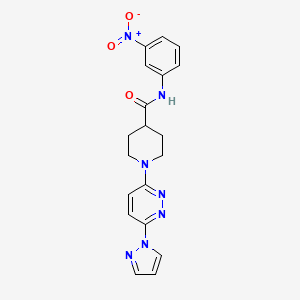

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O3/c27-19(21-15-3-1-4-16(13-15)26(28)29)14-7-11-24(12-8-14)17-5-6-18(23-22-17)25-10-2-9-20-25/h1-6,9-10,13-14H,7-8,11-12H2,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZXGLQPMGCQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=NN=C(C=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperidine and nitrophenyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyrazole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

1. Anticancer Activity

Studies have shown that derivatives of pyrazole and pyridazine compounds can inhibit cancer cell proliferation. For instance, similar compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the presence of the pyrazole and pyridazine moieties may enhance anticancer properties.

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibitors of MAO are significant in treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| MAO-A | 20.0 | Moderate |

| MAO-B | 0.013 | High |

This selectivity for MAO-B suggests potential therapeutic applications in managing neurodegenerative disorders .

3. Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented, indicating that this compound may also possess similar properties. In vivo studies using carrageenan-induced paw edema models showed promising results, with significant reductions in inflammation observed at specific doses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridazine rings can significantly influence potency and selectivity.

| Substituent | Activity | Notes |

|---|---|---|

| Nitro group | Enhances potency | Increases electron-withdrawing ability |

| Pyrazole ring | Critical | Essential for biological activity |

| Piperidine nitrogen | Key interaction | Provides structural stability |

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in various therapeutic areas:

- Neurodegenerative Diseases : With its ability to inhibit MAO-B, it could be developed as a treatment for conditions like Parkinson's and Alzheimer's disease.

- Cancer Therapy : The demonstrated cytotoxicity against cancer cell lines suggests potential use in oncology.

- Anti-inflammatory Treatments : Its anti-inflammatory properties could be harnessed in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Structural and Functional Insights:

Core Heterocycle Variations: The pyridazine-pyrazole core in the target compound (vs. pyrimidine in or benzoxazole in ) influences electronic properties and binding pocket compatibility. Pyridazine’s adjacent nitrogen atoms may favor interactions with metal ions or polar residues in enzymes .

Substituent Effects :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to targets requiring charge-transfer interactions (e.g., nitroreductases). In contrast, 3,4-dimethylphenyl () increases hydrophobicity and electron density, possibly improving membrane permeability .

- Chloro substituents () enhance lipophilicity but reduce solubility, while sulfamoyl () adds hydrogen-bonding capacity and acidity .

The carboxamide in the target compound offers a single NH but with a nitro group for dipole interactions . Piperidine-4-carboxamide (target) vs. 3-carboxamide (): The 4-position may confer a more extended conformation, optimizing interactions with deep binding pockets .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling the pyridazine-pyrazole moiety to piperidine via Buchwald-Hartwig amination or nucleophilic substitution, followed by carboxamide formation with 3-nitroaniline. Similar methods are described in for pyrazole-containing analogs .

- Pharmacological Potential: The nitro group may act as a prodrug motif, activated under hypoxic conditions (e.g., in cancer). Comparatively, the benzoxazole in could target DNA-binding proteins due to its planar structure .

- SAR Insights : Piperidine carboxamide positioning (3 vs. 4) significantly impacts bioactivity. For example, piperidine-4-carboxamide in the target compound may better align with ATP-binding pockets in kinases compared to 3-carboxamide analogs .

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structure features a piperidine ring, a pyridazine moiety, and a pyrazole unit, which are known to enhance the pharmacological properties of compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Pyrazole derivatives have been shown to exhibit significant antimicrobial properties. The presence of the pyrazole ring is crucial for interacting with microbial targets.

- Anticancer Properties : Similar compounds have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific interactions with cellular targets need further elucidation through molecular docking studies.

- P2Y12 Receptor Antagonism : Some derivatives related to this compound have been identified as antagonists of the P2Y12 receptor, which plays a key role in platelet aggregation and thrombus formation. This suggests potential applications in treating cardiovascular diseases.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of similar pyrazole-containing compounds showed promising results against various bacteria and fungi. For instance, compounds with structural similarities exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have indicated that derivatives similar to this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 1.35 to 2.18 μM, demonstrating their potency against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MDA-MB-231 | 1.35 |

| 2 | HepG2 | 2.18 |

| 3 | A549 (lung cancer) | 2.05 |

Case Studies

One notable study involved a series of pyrazole derivatives where the lead compound demonstrated significant antitumor activity in vivo, leading to a reduction in tumor size by over 50% in xenograft models . Such findings underscore the therapeutic potential of this class of compounds.

Q & A

Basic Synthesis

Q: What are the common synthetic routes for synthesizing 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide? A: The compound is typically synthesized via multi-step reactions involving:

- Nucleophilic substitution : For introducing pyridazine and pyrazole moieties (e.g., coupling 6-chloropyridazine with 1H-pyrazole under basic conditions) .

- Condensation reactions : To form the piperidine-carboxamide core, often using carbodiimide coupling reagents like EDCI or DCC .

- Protection/deprotection strategies : For sensitive functional groups, such as the 3-nitrophenylamine moiety, to prevent side reactions .

Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperatures (e.g., 35–80°C) and solvents (e.g., DMF or dichloromethane) .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A: Methodological approaches include:

- Catalyst screening : Copper(I) bromide or cesium carbonate enhances coupling efficiency in heterocyclic ring formation .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates .

- Byproduct analysis : LC-MS or TLC monitoring identifies impurities early; recrystallization in ethyl acetate/hexane mixtures enhances purity .

- Microwave-assisted synthesis : Reduces reaction time for steps like pyridazine functionalization .

Structural Analysis (Basic)

Q: Which spectroscopic and crystallographic methods confirm the compound’s structure? A: Standard techniques include:

- NMR spectroscopy : and NMR identify aromatic protons (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- Mass spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H] peaks) .

- X-ray crystallography : Resolves bond angles and dihedral planes between pyridazine and piperidine rings .

Structural Analysis (Advanced)

Q: How can researchers resolve discrepancies in spectral data (e.g., unexpected shifts in NMR)? A: Contradictions arise from tautomerism or solvent effects. Mitigation strategies:

- Variable-temperature NMR : Detects dynamic processes like ring-flipping in piperidine .

- DFT calculations : Predict chemical shifts to validate experimental data .

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals in pyridazine and pyrazole regions .

Biological Activity (Basic)

Q: What biological targets or activities are associated with this compound? A: Preliminary studies suggest:

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or PI3K) via pyridazine interaction with ATP-binding pockets .

- Antimicrobial effects : Disruption of bacterial cell wall synthesis, linked to the 3-nitrophenyl group’s electron-withdrawing properties .

- Enzyme modulation : Carboxamide binds to catalytic residues in hydrolases or proteases .

Biological Activity (Advanced)

Q: How can the mechanism of action be determined for conflicting bioactivity data? A: Advanced methodologies include:

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases .

- SAR studies : Comparing analogs (e.g., fluorinated vs. nitro-substituted phenyl groups) to isolate pharmacophores .

- Kinetic assays : Measure IC shifts under varying ATP concentrations to confirm competitive inhibition .

Data Contradiction

Q: How should researchers address conflicting reports on bioactivity (e.g., variable IC values)? A: Resolve inconsistencies via:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Metabolic stability tests : Check for metabolite interference (e.g., nitro-group reduction) using liver microsomes .

- Collaborative validation : Cross-lab replication with shared compound batches .

Analog Design

Q: What strategies are effective for designing analogs with enhanced selectivity? A: Key approaches include:

- Bioisosteric replacement : Substitute the 3-nitrophenyl group with trifluoromethyl or cyano to improve membrane permeability .

- Piperidine ring modification : Introduce sp-hybridized substituents (e.g., methyl or hydroxyl) to reduce off-target effects .

- Heterocycle fusion : Replace pyridazine with triazolo-pyridazine to enhance target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.